8-hydroxy-1H,2H,4H,5H-pyrano[3,4-c]chromen-5-one
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Overview
Description
8-Hydroxy-1H,2H,4H,5H-pyrano[3,4-c]chromen-5-one is a heterocyclic compound with a unique structure that combines a pyran ring fused with a chromenone moiety
Biochemical Analysis
Cellular Effects
It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is thought to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Hydroxy-1H,2H,4H,5H-Pyrano[3,4-c]Chromen-5-One may change over time. This could include changes in the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound in animal models may vary with different dosages. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is thought to be involved in various metabolic pathways. This could include interactions with enzymes or cofactors, as well as effects on metabolic flux or metabolite levels .
Transport and Distribution
It may interact with transporters or binding proteins, and could have effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-hydroxy-1H,2H,4H,5H-pyrano[3,4-c]chromen-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols. This reaction proceeds via a Friedel–Crafts-type allenylation followed by a 6-endo-dig cyclization sequence .
Chemical Reactions Analysis
Types of Reactions: 8-Hydroxy-1H,2H,4H,5H-pyrano[3,4-c]chromen-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the chromenone moiety to a dihydro derivative.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted chromenones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
8-Hydroxy-1H,2H,4H,5H-pyrano[3,4-c]chromen-5-one has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including anticancer, antibacterial, and antifungal properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in cancer treatment due to its cytotoxicity against cancer cells.
Mechanism of Action
The mechanism of action of 8-hydroxy-1H,2H,4H,5H-pyrano[3,4-c]chromen-5-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and apoptosis.
Pathways Involved: It modulates signaling pathways such as the MAPK/ERK pathway, leading to the inhibition of cell growth and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Pyrano[3,2-c]quinolones: These compounds share a similar pyran ring structure but differ in the fused heterocyclic moiety.
Furo[3,2-c]quinolones: These compounds have a furan ring instead of a pyran ring, leading to different biological activities and properties.
Uniqueness: 8-Hydroxy-1H,2H,4H,5H-pyrano[3,4-c]chromen-5-one is unique due to its specific combination of a pyran ring with a chromenone moiety, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in scientific research further highlight its uniqueness .
Properties
IUPAC Name |
8-hydroxy-2,4-dihydro-1H-pyrano[3,4-c]chromen-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c13-7-1-2-9-8-3-4-15-6-10(8)12(14)16-11(9)5-7/h1-2,5,13H,3-4,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHBQWQYULDALPB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1C3=C(C=C(C=C3)O)OC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.